Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate
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Overview
Description
Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate is a chemical compound known for its unique structure and properties. It is a yellow crystalline solid that is soluble in most organic solvents but insoluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate is synthesized by reacting diethyl (2Z)-2-hydroxybut-2-enedioate with 2,4-dinitrophenylhydrazine . The reaction typically involves the following steps:
Preparation of diethyl (2Z)-2-hydroxybut-2-enedioate: This intermediate is prepared through the esterification of (2Z)-2-hydroxybut-2-enedioic acid.
Reaction with 2,4-dinitrophenylhydrazine: The diethyl (2Z)-2-hydroxybut-2-enedioate is then reacted with 2,4-dinitrophenylhydrazine under controlled conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions, forming hydrazones with aldehydes and ketones.
Nucleophilic Addition: The hydrazine moiety can undergo nucleophilic addition to carbonyl groups.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and other carbonyl-containing compounds.
Major Products
The major products formed from these reactions are hydrazones, which are characterized by the presence of a C=N bond .
Scientific Research Applications
Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine moiety on the carbonyl carbon, followed by the elimination of water to form the C=N bond . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate: Known for its stability and vibrant color.
2,4-Dinitrophenylhydrazine: A precursor to various hydrazone derivatives and used in similar applications.
Diethyl (2Z)-2-hydroxybut-2-enedioate: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable hydrazone linkages and exhibit distinct chemical and biological properties.
Properties
CAS No. |
50838-94-3 |
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Molecular Formula |
C14H16N4O8 |
Molecular Weight |
368.30 g/mol |
IUPAC Name |
diethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioate |
InChI |
InChI=1S/C14H16N4O8/c1-3-25-13(19)8-11(14(20)26-4-2)16-15-10-6-5-9(17(21)22)7-12(10)18(23)24/h5-7,15H,3-4,8H2,1-2H3 |
InChI Key |
JULJHHPMHVGLLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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